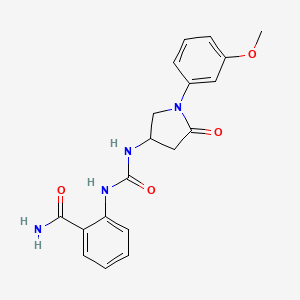

2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide

Description

2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide is a synthetic small molecule characterized by a benzamide core linked via a urea moiety to a 5-oxopyrrolidin-3-yl group substituted with a 3-methoxyphenyl ring. This structure integrates multiple pharmacophoric elements:

- Benzamide moiety: Known for hydrogen-bonding interactions and metabolic stability.

- Urea linkage: Enhances binding affinity through hydrogen-bond donor/acceptor properties.

- 3-Methoxyphenyl substituent: May influence lipophilicity and π-π stacking interactions.

Propriétés

IUPAC Name |

2-[[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-27-14-6-4-5-13(10-14)23-11-12(9-17(23)24)21-19(26)22-16-8-3-2-7-15(16)18(20)25/h2-8,10,12H,9,11H2,1H3,(H2,20,25)(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPQWSRCSDUNLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide is a complex organic molecule with potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The molecular structure can be summarized as follows:

- Molecular Formula : C₁₅H₁₈N₄O₂

- IUPAC Name : 2-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The ureido and pyrrolidine moieties are crucial for its binding affinity and selectivity towards these targets. The methoxyphenyl group may enhance lipophilicity, facilitating membrane penetration.

Biological Activities

Research has indicated that 2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction.

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : The compound may act as an inhibitor for specific carbonic anhydrases, which are important in regulating physiological pH and fluid balance.

Data Table: Biological Activities Summary

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a broad-spectrum antimicrobial agent.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the pyrrolidine ring have been explored to improve selectivity and potency against specific targets. Additionally, structure-activity relationship (SAR) studies have provided insights into how variations in substituents affect biological outcomes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares 2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide with structurally related compounds from the evidence:

Key Observations:

Target vs. Ethyl 2-(4-((2-(4-(3-(3-methoxyphenyl)...)acetate : Structural Differences: The target lacks the thiazole and piperazine groups but incorporates a pyrrolidinone ring. Functional Implications: The piperazine and ethyl ester in the analog likely improve solubility and metabolic stability (ester as a prodrug moiety). The target’s pyrrolidinone may confer selectivity for enzymes favoring non-aromatic scaffolds.

Target vs. Tramadol-Related Impurities : The 3-methoxyphenyl group is a common feature, but the target’s urea and benzamide groups distinguish it from the cyclohexanol-based tramadol impurities. The latter’s dimethylaminomethyl group suggests opioid-like activity, whereas the target’s urea linkage may target proteases or kinases.

Role of 3-Methoxyphenyl Substituent :

- Present in all compared compounds, this group contributes to lipophilicity and may interact with hydrophobic binding pockets. Its orientation in the target (linked via urea) could sterically differ from its placement in tramadol derivatives.

Research Findings and Hypotheses:

- Biological Targets: The target’s urea and pyrrolidinone motifs are common in urea-based kinase inhibitors (e.g., sorafenib analogs) . By contrast, the thiazole-piperazine analog may target enzymes with aromatic-binding domains (e.g., tyrosine kinases).

- Toxicity Considerations: Tramadol-related impurities with dimethylaminomethyl groups may exhibit neurotoxicity, whereas the target’s lack of a basic amine could reduce such risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.